3-Aminoquinoline-2-carbaldehyde
Description
Significance of the Quinoline (B57606) Scaffold in Heterocyclic Chemistry
The quinoline scaffold, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the field of heterocyclic chemistry. nih.gov This structural motif is prevalent in a wide array of natural products and synthetic molecules, exhibiting a broad spectrum of biological activities. rsc.orgorientjchem.org Its presence in numerous pharmaceuticals underscores its importance in medicinal chemistry. nih.govbenthamdirect.com The versatility of the quinoline nucleus allows for diverse chemical modifications, making it a valuable building block for the development of new drugs and functional materials. orientjchem.orgnih.gov Quinoline derivatives have demonstrated a wide range of pharmacological properties, including anticancer, antimalarial, antibacterial, and anti-inflammatory activities. nih.govnih.gov
Contextualization of 3-Aminoquinoline-2-carbaldehyde within Privileged Structures Research
The concept of "privileged structures" in medicinal chemistry refers to molecular scaffolds that can bind to multiple, often unrelated, biological targets with high affinity. nih.govnih.gov These scaffolds serve as a foundation for the design of compound libraries to identify new bioactive molecules. mdpi.com this compound is considered a valuable building block within this research area due to its unique combination of functional groups: an amino group and an aldehyde group on the quinoline core. This arrangement provides a platform for a wide range of chemical transformations, enabling the synthesis of diverse and complex molecular architectures. The quinoline moiety itself is recognized as a privileged scaffold, and the specific substitution pattern of this compound enhances its potential for creating novel compounds with significant biological activity. rsc.orgbohrium.com
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈N₂O |
| Molecular Weight | 172.18 g/mol |
| Appearance | Yellow to brown solid |
| Melting Point | 148-150 °C |
| CAS Number | 73568-25-9 (for the related 2-chloroquinoline-3-carbaldehyde) |
Synthesis of this compound
The synthesis of this compound often involves a multi-step process. A common precursor is 2-chloroquinoline-3-carbaldehyde (B1585622). benthamdirect.comrsc.org The synthesis of this precursor can be achieved through the Vilsmeier-Haack reaction of acetanilides. nih.govbenthamdirect.com Subsequent reaction of 2-chloroquinoline-3-carbaldehyde with an amino source, such as sodium azide (B81097) followed by reduction, or through direct amination, yields the target compound, this compound. benthamdirect.comresearchgate.net
Chemical Reactivity and Derivatization
The reactivity of this compound is primarily dictated by its amino and aldehyde functional groups. The aldehyde group can readily undergo condensation reactions with various active methylene (B1212753) compounds, while the amino group can participate in cyclization reactions. This dual reactivity allows for the construction of a variety of fused heterocyclic systems.
| Reaction Type | Reagents/Conditions | Product Type |
| Friedländer Annulation | Active methylene compounds (e.g., ketones, nitriles) / Base | Benzo[b] nih.govcambridgemedchemconsulting.comnaphthyridines |
| Condensation | Hydrazines | Hydrazones |
| Cyclocondensation | Amidines, guanidines | Pyrimido[4,5-b]quinolines |
| Oxidation | Oxidizing agents | 3-Aminoquinoline-2-carboxylic acid |
| Reduction | Reducing agents | (3-Aminoquinolin-2-yl)methanol |
For instance, the Friedländer annulation, a condensation reaction between an o-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, is a key method for synthesizing substituted quinolines and related polycyclic aromatic compounds. researchgate.net this compound serves as a versatile substrate in such reactions to produce various benzo[b] nih.govcambridgemedchemconsulting.comnaphthyridine derivatives. researchgate.net
Applications in Organic Synthesis
The utility of this compound extends to its use as a precursor for synthesizing more complex heterocyclic systems and functional materials.
Precursor for Fused Heterocyclic Systems
This compound is a key intermediate in the synthesis of various fused heterocyclic systems. For example, its reaction with active methylene compounds in a basic medium leads to the formation of benzo[b] nih.govcambridgemedchemconsulting.comnaphthyridines, which are known to exhibit interesting photophysical properties. researchgate.net
Construction of Functional Materials
The derivatives of this compound have been investigated for their potential applications in materials science. For instance, 3-(2-Furoyl)quinoline-2-carbaldehyde, a related compound, has been utilized as a fluorogenic derivatizing reagent for the analysis of primary amines in liquid chromatography. nih.gov This highlights the potential for developing novel analytical reagents and fluorescent probes based on the this compound scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
75353-63-8 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
3-aminoquinoline-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2O/c11-8-5-7-3-1-2-4-9(7)12-10(8)6-13/h1-6H,11H2 |
InChI Key |
LLLGEVHAUSKEGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)C=O)N |
Origin of Product |
United States |
Reactivity and Derivatization Strategies of 3 Aminoquinoline 2 Carbaldehyde
Chemical Reactivity of the Amino Group
The amino group at the 3-position of the quinoline (B57606) ring is a key site for derivatization, participating in reactions typical of primary aromatic amines.
Acylation Reactions
The amino group of 3-aminoquinoline-2-carbaldehyde can be readily acylated. For instance, acetylation of aromatic amines can be achieved using acetic anhydride (B1165640) in the presence of hydrochloric acid to yield N-phenylacetamides. nih.gov This type of reaction introduces an acyl group onto the nitrogen atom, a common strategy for protecting the amino group or for synthesizing amide derivatives with potential biological activities.
Condensation Reactions with Carbonyls and Amines
The amino group can participate in condensation reactions with carbonyl compounds. latech.edu These reactions typically involve the formation of an enamine intermediate, which can then undergo further transformations. latech.edu For example, the reaction with β-ketoaldehydes can lead to redox-annulation products. nih.gov The reaction of this compound with active methylene (B1212753) compounds in the presence of a base is a key step in the Friedländer condensation for the synthesis of benzo[b] nih.govnih.govnaphthyridines. researchgate.net
Furthermore, the amino group can react with other amines. For instance, the reaction with 8-aminoquinoline (B160924) has been explored in the context of forming novel heterocyclic systems. acs.org The reactivity of the amino group is central to the construction of various fused and binary quinoline-containing heterocyclic systems. nih.gov
Chemical Reactivity of the Carbaldehyde Moiety
The carbaldehyde group at the 2-position is a highly reactive electrophilic center, making it susceptible to a variety of nucleophilic attacks and condensation reactions.
Nucleophilic Addition Reactions
The carbonyl carbon of the carbaldehyde is electrophilic and readily undergoes nucleophilic addition. khanacademy.org This fundamental reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. khanacademy.org For example, the reaction with azidotrimethylsilane (B126382) in methanol (B129727) results in the formation of a dimethoxymethyl-substituted quinoline, proceeding through nucleophilic addition. nih.gov Similarly, nucleophilic addition of amines can occur, often as the initial step in condensation reactions. nih.gov
Formation of Schiff Bases and Imines
One of the most significant reactions of the carbaldehyde group is its condensation with primary amines to form Schiff bases or imines (compounds containing a C=N double bond). wikipedia.orglibretexts.org This reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate, which then dehydrates to yield the imine. libretexts.orgwikipedia.org The formation of Schiff bases from this compound and its derivatives has been widely reported, often serving as a route to more complex heterocyclic systems. nih.gov For instance, condensation with phenylhydrazine (B124118) yields the corresponding hydrazone, a type of Schiff base. nih.gov The reaction with various anilines has also been studied, leading to imine intermediates that can undergo subsequent cyclization. mdpi.com
The following table summarizes examples of Schiff base formation from quinoline carbaldehydes:
| Reactant 1 | Reactant 2 | Product Type | Reference |
| 2-chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine | Schiff base | nih.gov |
| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | nih.gov |
| 2-chloroquinoline-3-carbaldehyde | 2-Naphthaldehyde (via hydrazone) | Hydrazono-quinoline | nih.gov |
| 2-chloroquinoline-3-carbaldehyde | 1H-Indole-3-carbaldehyde (via hydrazone) | Hydrazono-quinoline | nih.gov |
| 1H-Pyrazolo[3,4-b]quinolin-3-amine | 2-Naphthaldehyde | Schiff base | nih.gov |
| 1H-Pyrazolo[3,4-b]quinolin-3-amine | 1H-Indole-3-carbaldehyde | Schiff base | nih.gov |
Wittig Reactions
The carbaldehyde group of this compound is a suitable substrate for the Wittig reaction, a powerful method for alkene synthesis. masterorganicchemistry.comwikipedia.org This reaction involves the treatment of the aldehyde with a phosphonium (B103445) ylide (Wittig reagent). organic-chemistry.org The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org The Wittig reaction has been successfully applied to various quinoline-3-carbaldehydes to synthesize 3-styrylquinolines. nih.gov The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions. organic-chemistry.org
An example of a Wittig reaction involving a quinoline carbaldehyde is the synthesis of (Z/E)-2-aryl-4-chloro-3-styryl-2H-chromenes from 2-aryl-4-chloro-2H-chromene-3-carbaldehydes. nih.gov While not directly involving this compound, this demonstrates the applicability of the Wittig reaction to the quinoline-3-carbaldehyde scaffold.
Cyclization Reactions to Form Fused Heterocyclic Systems
The strategic positioning of the amino and aldehyde functionalities in this compound facilitates its use in the synthesis of fused heterocyclic systems. These reactions are pivotal in creating novel molecular architectures with potential applications in medicinal chemistry and material science.
Synthesis of Pyrimidine (B1678525) Derivatives Bearing Quinoline Moieties
The fusion of pyrimidine and quinoline rings has been a subject of significant interest due to the diverse biological activities exhibited by these hybrid molecules. nih.gov A common strategy involves the condensation of this compound with active methylene compounds. For instance, the reaction with compounds like 1,3-dimethylbarbituric acid or thiobarbituric acid in a one-pot multicomponent reaction (MCR) can yield pyrimidine derivatives fused to the quinoline core. researchgate.net These reactions can be carried out under both conventional heating and microwave irradiation, with the latter often providing advantages such as shorter reaction times and higher yields. researchgate.net
The Friedländer condensation is another powerful tool for constructing quinoline-based systems. A series of pyrazolo[3,4-b]pyridines have been synthesized by the Friedländer condensation of 5-amino-pyrazole-4-carbaldehyde with active methylene compounds in a basic medium. researchgate.net This approach highlights the versatility of using ortho-aminoaldehydes in condensation reactions to build complex heterocyclic frameworks. researchgate.net
Researchers have also explored the synthesis of pyrimidine-quinolone hybrids through a convergent synthetic pathway. nih.gov This can involve the nucleophilic substitution between a 3-bromomethyl-2-chloroquinoline and a suitable pyrimidine derivative, followed by hydrolysis and heating to afford the desired hybrid compound. nih.gov The choice of solvents and bases is critical in these reactions to avoid decomposition or unwanted side reactions. nih.gov
Formation of Thiazolidine (B150603) Derivatives
Thiazolidine derivatives are another important class of heterocyclic compounds that can be synthesized from this compound. The reaction typically involves a multi-component approach where the aldehyde is reacted with an amine and a sulfur-containing compound, such as thioglycolic acid. nih.gov
For example, a one-pot synthesis of 2-((substituted)-2-chloroquinolin-3-yl)-3-((substituted) phenyl) thiazolidin-4-ones has been reported from 2-chloroquinoline-3-carbaldehyde, an aniline (B41778), and thioglycolic acid using a β-cyclodextrin-SO3H catalyst. nih.gov This reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization with thioglycolic acid. nih.gov The use of a catalyst can enhance the reaction's efficiency and yield. nih.gov
The versatility of this reaction allows for the introduction of various substituents on both the quinoline and the phenyl rings, leading to a library of thiazolidine derivatives with diverse structures. nih.gove3s-conferences.org
Intramolecular Cyclization Processes
Intramolecular cyclization reactions of derivatives of this compound provide a direct route to fused polycyclic systems. These reactions often involve the formation of an intermediate which then undergoes an internal ring-closing reaction.
One notable example is the synthesis of pyrido[2,3-b]quinolines. The synthesis of l-ethyl-4-oxo-pyrido[3,2-h]quinoline-3-carboxylic acid involves a thermal cyclization step to form the core quinolone structure. koreascience.kr Another approach involves the 6π-electrocyclization of an initially formed arylazonicotinate intermediate. This pathway was observed in the reaction of 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenylpropanal with ethyl cyanoacetate, leading to a pyrido[3,2-c]cinnoline derivative. nih.gov
Furthermore, the synthesis of pyrrolo[2,3-c]quinoline alkaloids has been achieved through the electrocyclization of a 2-(pyrrol-3-yl)benzene containing a carbodiimide (B86325) moiety, which acts as a 2-azahexatriene system. nih.gov This strategy demonstrates the power of intramolecular cyclization in constructing complex natural product skeletons.
Other Functionalization and Modification Reactions
Beyond cyclization reactions, the amino and aldehyde groups of this compound and its derivatives can undergo various other functionalization and modification reactions. These reactions expand the chemical space accessible from this versatile building block.
The aldehyde group can participate in condensation reactions with a wide range of nucleophiles. For instance, it can react with hydrazines to form hydrazones. mdpi.com These hydrazone derivatives can be further modified; for example, reaction with arylsulfonylhydrazides yields N'-sulfonylhydrazones. mdpi.com
The amino group can also be a site for further modification. For example, it can be involved in the formation of Schiff bases or can be acylated. These modifications can be used to introduce new functional groups or to alter the electronic properties of the quinoline ring system.
A novel route for the synthesis of benzo[b] nih.govresearchgate.netnaphthyridines involves the Friedländer condensation of 2-aminoquinoline-3-carbaldehyde (B13676711) with active methylene compounds in a basic medium. researchgate.net This highlights the utility of the ortho-aminoaldehyde functionality in constructing more complex fused systems. researchgate.net
Coordination Chemistry and Catalytic Applications
3-Aminoquinoline-2-carbaldehid mint ligandum prekurzor
A 3-aminoquinoline-2-carbaldehid reaktivitását az amin- és aldehidcsoportok jelenléte határozza meg, amelyek lehetővé teszik a Schiff-bázis kondenzációs reakciókat.
Schiff-bázis ligandumok tervezése és szintézise 3-Aminoquinoline-2-carbaldehid származékokból
A 3-aminoquinoline-2-carbaldehidből származó Schiff-bázis ligandumokat jellemzően a vegyület és a különböző primer aminok közötti kondenzációs reakcióval szintetizálják. researchgate.netasianpubs.orgnih.govnih.gov Ez a reakció egy imin- vagy azometincsoport (-C=N-) kialakulásához vezet, amely a kinolin vázhoz kapcsolódik. gpub.org Az amin reagens megválasztása lehetővé teszi a kapott Schiff-bázis ligandum szterikus és elektronikus tulajdonságainak finomhangolását. Például a 3-aminoquinoline-2-carbaldehid és a 2-aminofenol kondenzációjával tridentát O,N,N-donor Schiff-bázis ligandumok állíthatók elő. researchgate.net A szintézis általában reflux körülmények között, megfelelő oldószerben, például etanolban vagy metanolban történik. nih.govacs.orgnih.govbepls.com A reakció előrehaladása vékonyréteg-kromatográfiával (TLC) követhető. nih.gov A kapott Schiff-bázis ligandumok gyakran színes, kristályos szilárd anyagok, amelyeket átkristályosítással lehet tisztítani. nih.gov
Komplexképzés átmenetifém-ionokkal (pl. Cu(II), Zn(II), Co(II), Ni(II))
A 3-aminoquinoline-2-carbaldehidből származó Schiff-bázis ligandumok kiváló kelátképző ágensek a különböző átmenetifém-ionok számára, beleértve a Cu(II), Zn(II), Co(II) és Ni(II) ionokat. asianpubs.orgnih.govnih.govresearchgate.netbepls.com A komplexképzési reakció során a ligandum a fémionhoz koordinálódik az azometin nitrogénatomján és a kinolin gyűrű nitrogénatomján keresztül, valamint gyakran egy másik donor atomon keresztül, amelyet a Schiff-bázis ligandum oldallánca biztosít. mdpi.commdpi.com Például a 2-((2-hidroxietil)amino)kinolin-3-karbaldehidből származó ligandumok bidentát módon koordinálódnak a Zn(II) és Cu(II) ionokhoz az amin nitrogénatomján és a deprotonált hidroxilcsoport oxigénatomján keresztül. acs.orgnih.gov
A fém-ligandum arány a szintézis során változtatható, ami különböző sztöchiometriájú komplexek kialakulásához vezet, például [M(L)2] vagy [M2L2] típusúakhoz. researchgate.net A kapott fémkomplexek stabilitása és geometriája a fémion természetétől, a ligandum szerkezetétől és a reakciókörülményektől függ. mdpi.comnih.gov Ezek a komplexek gyakran színesek és stabilak szobahőmérsékleten. nih.gov
Fémkomplexek szerkezeti jellemzése
A 3-aminoquinoline-2-carbaldehid alapú Schiff-bázis ligandumok fémkomplexeinek szerkezetét és tulajdonságait számos spektroszkópiai és analitikai technikával vizsgálják.
Spektroszkópiai analízis (pl. UV-Vis, FTIR, NMR, tömegspektrometria)
UV-Vis spektroszkópia: Az ultraibolya-látható (UV-Vis) spektroszkópia hasznos a komplexképzés és a fémkomplexek elektronikus tulajdonságainak vizsgálatára. A ligandumok és komplexeik UV-Vis spektrumai jellemző abszorpciós sávokat mutatnak, amelyek a π → π* és n → π* átmeneteknek felelnek meg. acs.orgnih.gov A komplexképzés során ezek a sávok eltolódhatnak, ami a ligandum és a fémion közötti kölcsönhatásra utal. rsc.org A d-d elektronátmenetek a látható régióban is megfigyelhetők, amelyek információt nyújtanak a fémion koordinációs környezetének geometriájáról. researchgate.net
FTIR spektroszkópia: A Fourier-transzformációs infravörös (FTIR) spektroszkópia kulcsfontosságú a funkciós csoportok azonosításához és a fém-ligandum kötés megerősítéséhez. A Schiff-bázis ligandumok FTIR spektrumában az azometin csoport (C=N) nyújtási rezgése egy jellegzetes sávként jelenik meg. mdpi.com A komplexképzés során ez a sáv általában alacsonyabb vagy magasabb frekvenciára tolódik el, ami az azometin nitrogén koordinációját jelzi a fémionhoz. acs.orgresearchgate.net Új sávok megjelenése az alacsonyabb frekvenciájú régióban a fém-nitrogén (M-N) és fém-oxigén (M-O) kötések kialakulásának tulajdonítható. acs.orgnih.gov
| Technika | Megfigyelés | Következtetés | Forrás |
| UV-Vis | Az abszorpciós sávok eltolódása a komplexképzés során | Ligandum-fém kölcsönhatás | rsc.org |
| UV-Vis | d-d átmenetek a látható régióban | A fémion koordinációs geometriája | researchgate.net |
| FTIR | Az azometin (C=N) sáv eltolódása | Azometin nitrogén koordinációja | acs.orgresearchgate.net |
| FTIR | Új sávok alacsony frekvencián | M-N és M-O kötések kialakulása | acs.orgnih.gov |
NMR spektroszkópia: A magmágneses rezonancia (NMR) spektroszkópia, különösen a ¹H és ¹³C NMR, értékes információkat szolgáltat a diamágneses fémkomplexek (pl. Zn(II)) szerkezetéről oldatban. researchgate.net A ligandum protonjainak és szénatomjainak kémiai eltolódásai megváltoznak a komplexképzés során, ami megerősíti a kötés helyét. mdpi.com Például az azometin proton kémiai eltolódása a komplexképzés során jelentősen megváltozik. mdpi.com
Tömegspektrometria: Az elektrospray ionizációs tömegspektrometria (ESI-MS) egy hatékony technika a fémkomplexek molekulatömegének és sztöchiometriájának meghatározására. researchgate.net A kapott tömegspektrumok megerősítik a javasolt molekulaképleteket. nih.gov
Egykristályok röntgendiffrakciós vizsgálata
Az egykristály röntgendiffrakció a leghatározottabb módszer a fémkomplexek szilárd fázisú szerkezetének meghatározására. researchgate.net Ez a technika pontos információkat szolgáltat a kötési hosszokról, kötésszögekről és a fémion körüli koordinációs geometriáról. mdpi.com A 3-aminoquinoline-2-carbaldehid alapú Schiff-bázis ligandumokkal képzett komplexek esetében a röntgendiffrakciós vizsgálatok gyakran torzult oktaéderes vagy négyzetes síkgeometriát tárnak fel a fémcentrum körül. nih.govresearchgate.net Ezek a vizsgálatok megerősítik a ligandumok kelátképző természetét és a koordinációban részt vevő donor atomokat. nih.gov
| Komplex | Fémion | Koordinációs geometria | Forrás |
| [Ni(HL1)2(OAc)2] | Ni(II) | Oktaéderes | nih.gov |
| trans-[CoIII(pyrabza)(N-MeIm)2]BPh4 | Co(III) | Torzult oktaéderes | researchgate.net |
Komplexek elektrokémiai tulajdonságai
A 3-aminoquinoline-2-carbaldehidből származó fémkomplexek elektrokémiai viselkedését ciklikus voltammetriával (CV) vizsgálják. mdpi.com A CV mérések információt nyújtanak a komplexek redoxipotenciáljairól és az elektrontranszfer folyamatok reverzibilitásáról. researchgate.net A fémion redoxipotenciálját befolyásolja a ligandum elektronikus természete és a koordinációs szféra geometriája. researchgate.net Például a Co(III) komplexek redukciós potenciálja korrelációt mutat az axiális ligandumok σ-donor képességével. researchgate.net A kinolin váz jelenléte a ligandum szerkezetében szintén hozzájárul a komplexek elektrokémiai tulajdonságaihoz. mdpi.com
Vegyületlista
| Vegyületnév |
| 3-Aminoquinoline-2-carbaldehyde |
| Réz(II) |
| Cink(II) |
| Kobalt(II) |
| Nikkel(II) |
| 2-Aminofenol |
| 2-((2-Hidroxietil)amino)kinolin-3-karbaldehid |
Catalytic Activity of this compound Metal Complexes
The strategic placement of the amino and carbaldehyde groups at the 2 and 3 positions of the quinoline (B57606) ring creates a bidentate or potentially tridentate chelation site. This structural feature allows for the formation of stable complexes with various transition metals, which in turn can catalyze a range of organic reactions. The electronic properties and steric environment of the quinoline moiety play a crucial role in modulating the catalytic activity of the metallic center.
C-H Bond Functionalization Directed by Aminoquinoline Ligands
The aminoquinoline scaffold is a powerful and widely utilized "directing group" in transition metal-catalyzed C-H bond functionalization. rsc.org In this context, the 8-aminoquinoline (B160924) moiety is typically installed on a substrate via an amide linkage. It then acts as a bidentate chelate, guiding a metal catalyst (most commonly palladium) to a specific C-H bond, enabling its cleavage and subsequent functionalization. researchgate.netacs.org This approach provides a powerful strategy for site-selective synthesis, transforming previously inert C-H bonds into valuable chemical linkages. acs.org While these examples often involve 8-aminoquinoline attached to the substrate rather than a catalytic complex of this compound, they fundamentally demonstrate the efficacy of the aminoquinoline core in facilitating C-H activation.
Cobalt-catalyzed reactions have also emerged as a cost-effective alternative. For instance, direct carbonylation of aminoquinoline benzamides can be achieved at room temperature using a cobalt catalyst in the presence of a co-catalyst like Mn(OAc)₃ and oxygen from the air as the terminal oxidant. acs.org This method tolerates a wide array of functional groups, including halogens, nitro, and ester moieties. acs.org The directing group can often be removed post-reaction, yielding functionalized products like phthalimides. acs.org
Below is a table summarizing representative C-H functionalization reactions directed by the aminoquinoline group.
| Catalyst System | Substrate Type | Coupling Partner | Functionalization Type | Product Type | Ref. |
| Pd(OAc)₂ / NaOPiv | Aminoquinoline Benzamide | Ethylene / Alkenes | ortho-Alkylation | Alkylated Benzamides | researchgate.net |
| Co(acac)₂ / Mn(OAc)₃ | Aminoquinoline Benzamide | Carbon Monoxide | ortho-Carbonylation | Imides (Phthalimides after cleavage) | acs.org |
| Pd(OAc)₂ / Ligand | Alkyl Carboxamides | Aryl Iodides | β-C(sp³)-H Arylation | Arylated Carboxamides | nih.gov |
| Pd(II) catalyst | Biaryl Carboxamides | - | δ-C-H Amidation | Amidated Biaryls | researchgate.net |
Carbene Transfer Reactions
Carbene transfer reactions are a powerful tool for constructing new chemical bonds, particularly C-N, C-C, and C-O bonds. Metal complexes, especially those of copper, are well-known to catalyze the decomposition of diazo compounds to generate metal-carbene intermediates, which are central to these transformations.
While direct studies on this compound complexes are scarce, highly relevant research has been conducted on closely related structural analogs. A notable example involves a copper(II) complex, Cu²⁺(PQM), derived from a Schiff base ligand formed by the condensation of 8-aminoquinoline and pyridine-2-carboxaldehyde . nih.govnih.gov This complex has proven effective in catalyzing C-N bond formation through carbene transfer from diazo compounds to various anilines. The tridentate NNN-donor ligand creates a stable yet reactive copper center capable of activating the diazo compound and facilitating the subsequent N-H insertion reaction. nih.gov This system provides an efficient and cost-effective method for generating secondary or tertiary amine products under mild conditions. nih.govnih.gov
The table below details the results of the copper-catalyzed C-N bond formation.
| Amine Substrate | Diazo Compound | Solvent | Conversion (%) | Product Type | Ref. |
| Aniline (B41778) | Ethyl α-diazoacetate | Dichloromethane | 84 | N-Phenylglycine ethyl ester | nih.gov |
| 4-Methoxyaniline | Ethyl α-diazoacetate | Dichloromethane | 82 | N-(4-methoxyphenyl)glycine ethyl ester | nih.gov |
| 4-Nitroaniline | Ethyl α-diazoacetate | Dichloromethane | 46 | N-(4-nitrophenyl)glycine ethyl ester | nih.gov |
| N-Methylaniline | Ethyl α-diazoacetate | Dichloromethane | 75 | N-methyl-N-phenylglycine ethyl ester | nih.gov |
Other C-N, C-O, C-S Bond Formation Reactions
The catalytic utility of Schiff base metal complexes extends beyond C-H activation and carbene transfer to include a variety of other bond-forming reactions. These complexes are frequently employed as catalysts in oxidation and coupling reactions. nih.govnih.gov
The aforementioned Cu²⁺(PQM) complex, effective in C-N bond formation, was also investigated for its ability to catalyze C-O and C-S bond formation via carbene transfer. nih.govnih.gov The reactions involved the N-H insertion of phenol (B47542) and thiophenol with ethyl α-diazoacetate. However, under the optimized conditions for C-N bond formation, the system showed relatively weak activity for creating C-O or C-S bonds. nih.gov
In a broader context, Schiff base complexes derived from related quinoline and quinoxaline (B1680401) aldehydes have demonstrated significant catalytic activity in oxidation reactions. For example, complexes of quinoxaline-2-carboxaldehyde with metals like manganese, cobalt, and copper were shown to be effective catalysts for the aerial oxidation of 3,5-di-tert-butylcatechol (B55391) to its corresponding quinone. researchgate.netijfans.org Such studies highlight the potential of the broader class of quinoline-based Schiff base complexes to mediate redox reactions, a capacity that can be tuned by the choice of the metal center and substituents on the ligand framework. ijfans.org
Applications As a Building Block and Scaffold in Materials Science and Chemical Probes
Quinoline-Based Foldamers and Macrocycles
Foldamers are synthetic oligomers that adopt well-defined, stable secondary structures, mimicking the complexity of biological macromolecules like proteins and nucleic acids. nih.govnih.gov The quinoline (B57606) scaffold, due to its planarity and defined geometry, is an exceptional building block for creating rigid, predictable foldamer structures. uni-muenchen.de
Research into aromatic oligoamides, particularly those derived from quinoline carboxylates, has demonstrated their capacity to form stable helical conformations. nih.govuni-muenchen.de For instance, oligomers constructed from 6-aminoquinoline-2-carboxylate units—a close structural analog of 3-aminoquinoline-2-carbaldehyde—have been synthesized to form rigid, rod-like foldamers. uni-muenchen.de These structures are being explored for their ability to be incorporated into lipid bilayers, potentially acting as synthetic ion channels or tools to modulate membrane properties. uni-muenchen.de The predictable folding of these quinoline-based chains is guided by intramolecular hydrogen bonds and stacking interactions, creating a stable helical architecture. nih.gov
While oligomers made exclusively of vinylene-linked quinolines (an isostere of the amide bond) tend to adopt flatter, less-folded conformations, hybrid structures that incorporate a vinylene segment flanked by helical oligoamides maintain the helical fold. uni-muenchen.de This highlights the versatility of the quinoline scaffold in creating foldamers where structural control and electronic properties can be precisely engineered. uni-muenchen.de Given these precedents, this compound is a promising monomer for designing novel foldamers and macrocycles. The amino and aldehyde groups offer orthogonal handles for polymerization and cyclization reactions, enabling the synthesis of complex architectures with potential applications in molecular recognition and biomimicry. nih.govuni-muenchen.de
Synthesis of Advanced Materials and Hybrid Scaffolds
The quinoline nucleus is a prevalent scaffold in the design of functional materials and hybrid molecules, prized for its chemical stability, and electronic and photophysical properties. nih.govfrontiersin.orgnih.gov The ability to functionalize the quinoline ring at multiple positions allows for its use as a core building block in creating advanced materials for medicinal and industrial applications. nih.gov
The synthesis of hybrid scaffolds often involves coupling the quinoline core with other bioactive pharmacophores to generate molecules with enhanced or novel properties. frontiersin.orgbohrium.com For example, quinoline has been hybridized with thiazolidinones, oxadiazoles, and pyrazoles to create compounds with significant biological activity. frontiersin.orgbohrium.com The development of these materials frequently relies on synthetic strategies like transition-metal-catalyzed cross-coupling reactions, which allow for the efficient construction of complex molecular frameworks. bohrium.com
A close analog, 3-amino-7-bromoquinoline-2-carbaldehyde, is explicitly noted for its role as a building block in materials science. The bromine atom enhances the thermal stability of polymers incorporating this unit, while the aldehyde and amino groups provide reactive sites for further functionalization and polymerization. This demonstrates how specific substituents on the this compound framework can be used to tune the properties of the resulting materials. The combination of functional groups on this compound makes it a versatile precursor for synthesizing dyes, pigments, and other industrial chemicals.
Derivatizing Reagents for Analytical Chemistry
The reaction of an aldehyde with a primary amine is a cornerstone of chemical analysis, and the specific structure of this compound's analogs makes them highly effective as derivatizing agents for ultrasensitive detection of biomolecules.
Capillary electrophoresis (CE) coupled with laser-induced fluorescence (LIF) detection is a powerful technique for analyzing minute quantities of amino acids and other primary amines. To achieve high sensitivity, these analytes are typically "tagged" with a fluorescent label before analysis. Quinoline-2-carbaldehyde derivatives have emerged as superior reagents for this purpose.
Analogs such as 3-(4-carboxybenzoyl)quinoline-2-carboxaldehyde (CBQCA) and 3-(2-furoyl)quinoline-2-carboxaldehyde (B152673) (FQCA) react with primary amines in the presence of a nucleophile like cyanide to form highly fluorescent and stable isoindole derivatives. researchgate.net This reaction is rapid and allows for the detection of amino acids at extremely low concentrations. researchgate.net
The utility of these reagents has been demonstrated in the analysis of amino acids in complex biological samples, including human plasma and cerebrospinal fluid. bohrium.com Using CBQCA, nearly 30 different amino acids can be identified and separated in a single CE run. bohrium.com However, the fluorescence yield can vary between different amino acid derivatives; for example, the derivative of tryptophan with CBQCA has a lower fluorescence yield, making its quantification in plasma challenging with this specific method. nih.gov Despite this, the general approach provides exceptional sensitivity for a wide range of other amino acids. nih.govbohrium.com
Table 1: Performance of Quinoline-2-Carbaldehyde Analogs in Amino Acid Analysis
| Reagent | Analyte | Matrix | Detection Method | Reported Limit of Detection (LOD) |
| CBQCA | Tryptophan-CBQCA | Standard Solution | CE-LIF | 0.18 µM nih.gov |
| CBQCA | Tryptophan-CBQCA | Plasma | CE-LIF | 6 µM nih.gov |
| CBQCA | General Amino Acids | Favorable Cases | CE-LIF | As low as 4 x 10⁻⁸ M bohrium.com |
| FQCA | General Amino Acids | N/A | LC-LIF | As low as 1 x 10⁻¹¹ M |
Mass spectrometry (MS) is a primary tool in proteomics and metabolomics. The chemical derivatization of amino acids and peptides prior to MS analysis can significantly enhance their detection and fragmentation, leading to more reliable identification and quantification. Derivatization strategies often aim to introduce a permanent positive charge or increase the hydrophobicity of the analyte.
For instance, modifying the carboxylic acid groups of a peptide with a tag containing a quaternary amine increases the peptide's charge state during electrospray ionization (ESI). nih.gov This is particularly beneficial for fragmentation techniques like electron transfer dissociation (ETD), which is more effective for peptides with higher charge states. nih.gov
While direct studies using this compound for MS-based derivatization are not prominent, its structure is well-suited for such applications. The primary amino group at the 3-position could be readily modified to incorporate a permanently charged moiety. For example, exhaustive alkylation of the amino group would yield a quaternary ammonium (B1175870) salt. Attaching this modified quinoline tag to a target molecule (e.g., a peptide's C-terminus or side-chain carboxyl groups) would impart a fixed positive charge, improving ionization efficiency and directing fragmentation patterns in tandem MS (MS/MS) experiments, thereby facilitating structural elucidation. This approach aligns with established methods that use derivatization to improve the analysis of hydrophilic or poorly fragmenting peptides. mdpi.com
Conclusion and Future Research Directions
Summary of Synthetic Advances and Reactivity Profiles
The synthesis of 3-aminoquinoline-2-carbaldehyde has seen significant advancements, with methods evolving to enhance efficiency and accessibility. A prevalent strategy involves the Vilsmeier-Haack formylation of N-arylacetamides to produce 2-chloroquinoline-3-carbaldehyde (B1585622) as a key intermediate. benthamdirect.comeurekaselect.com This intermediate can then be converted to the target 2-aminoquinoline-3-carbaldehydes. benthamdirect.comeurekaselect.com This approach has proven versatile for creating a range of substituted quinolines. eurekaselect.com
The reactivity of this compound is rich and varied, largely dictated by the interplay of the amino and aldehyde groups. These functional groups serve as handles for a multitude of chemical transformations, including:
Condensation Reactions: The aldehyde group readily undergoes condensation with active methylene (B1212753) compounds and various amines to form Schiff bases and other heterocyclic systems. For instance, Friedländer condensation of 2-aminoquinoline-3-carbaldehyde (B13676711) with compounds containing an active methylene group is a key step in the synthesis of benzo[b] capes.gov.bracs.orgnaphthyridines. researchgate.net
Cyclization Reactions: The ortho-positioning of the amino and formyl groups facilitates a variety of cyclization reactions, leading to the formation of fused heterocyclic systems.
Reductive Amination: The aldehyde can be converted to an amine through reductive amination, offering a pathway to further functionalization. benthamdirect.comeurekaselect.com
These synthetic routes have enabled the creation of a diverse library of quinoline-based compounds with a wide array of potential applications.
Emerging Avenues in Coordination Chemistry and Catalysis
The inherent coordinating ability of the nitrogen atom in the quinoline (B57606) ring and the amino group, often in concert with the aldehyde's oxygen, makes this compound and its derivatives intriguing ligands for metal complexes. Research has demonstrated that these ligands can exhibit monodentate, bidentate, or tridentate coordination modes depending on the metal ion and reaction conditions. capes.gov.br
Derivatives of this compound have been used to create Schiff base ligands, which in turn form stable complexes with various transition metals. These complexes are being investigated for their catalytic activity in a range of organic transformations. The development of chiral amides through asymmetric carbonylative coupling reactions highlights the potential for creating enantioselective catalysts. acs.org The modular nature of these reactions allows for the synthesis of a diverse array of chiral compounds with potential applications in drug discovery. acs.org
Untapped Potential in Advanced Materials and Chemical Biology Tools
The unique photophysical properties of quinoline-based compounds suggest a significant, yet largely unexplored, potential for this compound derivatives in the development of advanced materials. The extended π-system of the quinoline core, which can be further modulated through functionalization, makes these compounds candidates for applications such as:
Fluorescent Probes: The fluorescence of some benzo[b] capes.gov.bracs.orgnaphthyridines synthesized from 2-aminoquinoline-3-carbaldehyde has been studied, indicating their potential as fluorescent materials. researchgate.net The interaction of these compounds with biomolecules like bovine serum albumin (BSA) has also been investigated, suggesting their utility as biological probes. researchgate.net
Organic Light-Emitting Diodes (OLEDs): The electroluminescent properties of related quinoline derivatives suggest that appropriately designed this compound derivatives could serve as emitters or host materials in OLEDs.
In the realm of chemical biology, the ability to synthesize a variety of derivatives from this compound opens the door to creating novel bioactive molecules. For example, quinoline-3-carbaldehyde hydrazones bearing a 1,2,4-triazole (B32235) or benzotriazole (B28993) moiety have been synthesized and evaluated for their in vitro cytotoxic properties against human tumor cell lines. mdpi.com This highlights the potential for developing new therapeutic agents based on this scaffold.
Computational Predictions for Novel Applications and Derivatives
Computational chemistry offers a powerful tool to accelerate the discovery and design of novel this compound derivatives with tailored properties. Density Functional Theory (DFT) and other computational methods can be employed to:
Predict Reactivity and Reaction Mechanisms: Computational studies can provide insights into the electronic structure and reactivity of different derivatives, helping to predict the outcomes of reactions and optimize synthetic strategies.
Screen for Potential Applications: By calculating properties such as absorption and emission spectra, electronic band gaps, and binding affinities, computational models can identify promising candidates for applications in materials science and as biological probes or therapeutic agents. For instance, theoretical calculations have been used to support experimental observations of the fluorescence properties of benzo[b] capes.gov.bracs.orgnaphthyridines. researchgate.net
Design Novel Derivatives: Computational modeling can guide the design of new derivatives with enhanced properties. By systematically modifying the substituents on the quinoline core, it is possible to tune the electronic and steric characteristics of the molecule to achieve desired functionalities.
The synergy between experimental synthesis and computational prediction will be crucial in unlocking the full potential of this compound and its derivatives in the years to come.
Q & A
Basic Research Questions
Q. What are the reliable synthetic methodologies for 3-Aminoquinoline-2-carbaldehyde, and how do reaction conditions influence product purity?
- Methodology : The compound is synthesized via cyclization reactions between amino acids and o-phenylenediamine derivatives under acidic conditions (e.g., ethanol/4N HCl). For instance, substituted 2-quinoline-3-carbaldehydes are synthesized by reacting 1-(1H-benzimidazol-2-yl)-methenamine with carbaldehyde precursors . Alternative routes involve condensation reactions with phosphorus pentachloride to introduce chloro-substituents, which can later be functionalized to amino groups .
- Key Considerations : Optimize reaction time and temperature to minimize side products. Use spectral data (¹H/¹³C NMR, IR) and elemental analysis for purity validation.
Q. How can crystallographic data for this compound derivatives be obtained and interpreted?
- Methodology : Employ single-crystal X-ray diffraction (SHELX programs) to resolve molecular geometry and hydrogen-bonding networks. For example, derivatives like 2-chloro- or 2-methoxyquinoline-3-carbaldehydes have been structurally characterized using SHELXL for refinement and SHELXS/SHELXD for phase determination .
- Key Considerations : High-resolution data (>1.0 Å) ensures accurate refinement. Validate results with residual density maps and R-factors.
Advanced Research Questions
Q. What strategies resolve contradictions in pharmacological data for this compound derivatives?
- Methodology : Cross-validate biological activity (e.g., anti-Alzheimer’s or antitumor effects) using in vitro and in silico approaches. For example:
- In vitro: Compare IC₅₀ values across multiple cell lines (e.g., MTT assays) .
- In silico: Perform molecular docking (AutoDock Vina) and MD simulations to assess binding stability with targets like acetylcholinesterase .
- Key Considerations : Address discrepancies by testing under standardized conditions (pH, temperature) and using statistical validation (e.g., ANOVA).
Q. How can computational chemistry optimize the design of this compound-based drug candidates?
- Methodology : Use density functional theory (DFT) to predict electronic properties (HOMO-LUMO gaps) and QSAR models to correlate substituent effects with activity . For instance, introducing α-aminophosphonate groups enhances antitumor activity by altering charge distribution .
- Key Considerations : Validate computational predictions with experimental SAR studies. Prioritize substituents that improve solubility (e.g., hydroxyl groups) without compromising target affinity.
Q. What analytical techniques are critical for characterizing reactive intermediates in this compound synthesis?
- Methodology : Monitor reactions in real-time using:
- LC-MS : Track intermediates like Schiff bases or imine derivatives .
- In situ IR spectroscopy : Detect carbonyl stretching frequencies (1650–1750 cm⁻¹) to confirm aldehyde formation .
- Key Considerations : Use deuterated solvents for NMR to avoid signal overlap. Employ high-resolution mass spectrometry (HRMS) for exact mass confirmation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
